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Introduction

Nonyl acetate (C11H2202) is a volatile organic compound classified as an ester, playing a
significant role in the flavor and fragrance industry. It is the acetate ester of nonan-1-ol and is
recognized for its characteristic fruity, waxy, and slightly floral aroma.[1] This technical guide
provides an in-depth overview of nonyl acetate's role in flavor chemistry, including its
physicochemical properties, natural occurrence, sensory characteristics, synthesis, and
analytical determination.

Physicochemical Properties

Nonyl acetate is a colorless liquid with a distinct odor profile.[2] Its physical and chemical
characteristics are crucial for its application in flavor formulations, influencing its volatility,
solubility, and stability.
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Property Value Reference
Molecular Formula C11H2202 [2]
Molecular Weight 186.29 g/mol [2]
CAS Number 143-13-5 [2]
FEMA Number 2788 [2]
JECFA Number 131 [2]
Appearance Colorless liquid [2]

Odor Description

Fruity, waxy, sweet, green, with
tropical and floral nuances.
Some sources also describe a

pungent, mushroom-like odor.

[1](21[3]

Boiling Point 212 °C at 760 mmHg [2]
Melting Point -26 °C [2]
Density 0.864 g/mL at 25 °C [3]

Refractive Index

1.422 -1.426 at 20 °C

[2]

Solubility

Soluble in alcohol and ether;

practically insoluble in water.

[2](3]

Vapor Pressure

0.197 mmHg at 25 °C

(estimated)

[1]

LogP (o/w)

4.352 (estimated)

[1]

Regulatory Status

Generally Recognized as Safe
(GRAS) by FEMA.

[4]

Sensory Profile and Thresholds

The sensory characteristics of nonyl acetate are a key aspect of its application in flavor
chemistry. It imparts a unique combination of fruity and waxy notes.
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Sensory Attribute Description Concentration Reference

Sweet, waxy, and
Odor Profile fruity with a green, 100% [1]

tropical fruit nuance.

Floral, fruity

(mushroom-gardenia) Diluted [3]

odor.
Fruity and waxy with a

Taste Profile tropical fruit 20.00 ppm [1]
background.

Bitter taste. Concentrated [3]

Detection: 57 to 600
ppb. Aroma
characteristics at
1.0%: waxy citrus,
Aroma Threshold
earthy mushroom,
creamy milk, estry
with ripe apple pulp

notes.

Taste characteristics
at 5 ppm: waxy, stale
milk, earthy
Taste Threshold ) 5 ppm
mushroom, slightly
metallic with cheesy

nuances.

Natural Occurrence

Nonyl acetate is a natural constituent of various fruits and fermented beverages, contributing
to their characteristic aroma profiles.
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Food/Beverage

Reported Presence

Concentration
Details

Reference

Citrus Fruits

Found in citrus peel
oils and juices,
including orange and

lemon.

Powell Navel orange
showed the highest
levels of nonyl acetate
among the studied

varieties.

[5]L6]

Present in various

Apples ) [6]
apple cultivars.
Naturally found in
Pears
pears.
Grapes Found in wine grapes.  [1][6]
Melon Reported in melon. [6]
Ester concentrations
Naturally occurs in are influenced by
Beer ] [6][71I8]
beer. fermentation
conditions.
Reported in Gruyere
Cheese [1]
cheese.
Milk Reported in milk. [1]
Found in kumquat
Kumquats [1][6]

peel oil.

Biosynthesis of Nonyl Acetate in Plants

The formation of nonyl acetate in plants is a result of esterification, a process catalyzed by a

class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the

transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. While the specific

AAT responsible for nonyl acetate synthesis has not been definitively identified, the general

pathway is understood. AATs exhibit broad substrate specificity, allowing them to produce a

wide variety of esters.[9][10]
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General biosynthetic pathway of nonyl acetate in plants.

Experimental Protocols
Synthesis of Nonyl Acetate via Fischer Esterification

The following is a generalized laboratory procedure for the synthesis of nonyl acetate based
on the Fischer esterification of n-nonanol and acetic acid. This reaction is typically catalyzed by
a strong acid.[11][12][13][14]

Materials:

n-Nonanol

e Glacial Acetic Acid

o Concentrated Sulfuric Acid (catalyst)

e Anhydrous Sodium Sulfate

e Saturated Sodium Bicarbonate Solution

o Saturated Sodium Chloride Solution (Brine)

o Diethyl Ether (or other suitable extraction solvent)

e Round-bottom flask, reflux condenser, separatory funnel, heating mantle, distillation
apparatus.
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Procedure:
e In a round-bottom flask, combine n-nonanol and a molar excess of glacial acetic acid.
o Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

o Assemble a reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2
hours) to allow the esterification to proceed.

 After cooling, transfer the reaction mixture to a separatory funnel.

» Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst and excess acetic acid), and finally with brine.

o Separate the organic layer and dry it over anhydrous sodium sulfate.
« Filter to remove the drying agent.

o Purify the crude nonyl acetate by distillation to obtain the final product.
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Workflow for the synthesis of nonyl acetate.
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Instrumental Analysis: Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a standard technique for the analysis of volatile compounds like nonyl acetate in
food and beverage matrices.[15][16][17][18]

Instrumentation:
o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
» Headspace Autosampler

e GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically
suitable.

Sample Preparation (General Procedure for Fruit Juice):

Place a known volume of the fruit juice sample into a headspace vial.[16]

An internal standard may be added for quantification.[16]

The vial is sealed and incubated at a specific temperature and time to allow volatile
compounds to partition into the headspace.[5][16]

A sample of the headspace gas is then automatically injected into the GC-MS for analysis.

GC-MS Parameters (Example):

Injection Mode: Headspace

Liner: Deactivated, suitable for headspace injections

Carrier Gas: Helium at a constant flow rate

Oven Temperature Program: A temperature gradient is used to separate the volatile
compounds. For example, start at a low temperature (e.g., 40°C), hold for a few minutes,
then ramp up to a higher temperature (e.g., 250°C).
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e MS lonization: Electron lonization (El) at 70 eV
e MS Scan Range: m/z 40-400 (or a range appropriate for the target analytes)

« ldentification: Compounds are identified by comparing their mass spectra and retention times
with those of authentic standards.

Sensory Evaluation

Sensory analysis is critical for understanding the flavor contribution of nonyl acetate. A trained
sensory panel is typically used for descriptive analysis.[19][20][21][22][23]

Panelist Selection and Training:
o Panelists are screened for their sensory acuity and ability to describe aromas and tastes.

» Training involves familiarization with relevant aroma and taste standards, including a
reference sample of nonyl acetate at various concentrations in a neutral base (e.g., water,
deodorized oil).

Methodology (Descriptive Analysis):

o Sample Preparation: Prepare solutions of nonyl acetate at different concentrations in a
suitable solvent (e.g., water with a small amount of ethanol to aid solubility). Samples of food
products containing nonyl acetate would also be prepared.

o Presentation: Samples are presented to panelists in a controlled environment (sensory
booths with controlled lighting and temperature). Samples are coded with random three-digit
numbers.[20]

» Evaluation: Panelists evaluate the samples for various sensory attributes (e.g., fruity, waxy,
green, sweet, bitter) and rate their intensity on a structured scale (e.g., a 15-cm line scale or
a 9-point category scale).

o Data Analysis: The data from the panelists are collected and statistically analyzed to
determine the sensory profile of nonyl acetate and its contribution to the overall flavor of a
product.
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Olfactory Perception

The perception of nonyl acetate, like other volatile compounds, is initiated by its interaction
with olfactory receptors (ORSs) in the nasal cavity. The human genome contains a large family
of OR genes, and a specific odorant can activate a unique combination of these receptors,
leading to a distinct odor perception. The process of identifying the specific ORs that respond
to a particular ligand is known as "deorphanization."[24][25][26][27][28] To date, the specific
olfactory receptor(s) that are activated by nonyl acetate have not been definitively identified in
publicly available literature. The deorphanization of the vast number of human olfactory
receptors is an ongoing area of research.

nnnnnnn
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General pathway of olfactory signal transduction.

Conclusion

Nonyl acetate is a valuable volatile organic compound in flavor chemistry, contributing
desirable fruity and waxy notes to a variety of food and beverage products. Its natural
occurrence in fruits and fermented products underscores its importance in creating authentic
and appealing flavor profiles. A thorough understanding of its physicochemical properties,
sensory characteristics, and analytical methodologies is essential for its effective application by
researchers and flavor chemists. Future research focused on identifying the specific alcohol
acyltransferases involved in its biosynthesis and deorphanizing its corresponding olfactory
receptors will further elucidate its role in flavor perception and potentially open new avenues for

flavor creation and modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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